
2-(4-Nitrophenoxy)acetamide
Descripción general
Descripción
2-(4-Nitrophenoxy)acetamide, also known as NPA, is an organic compound with the chemical formula C9H9NO4. It is a white or off-white crystalline powder that is soluble in water and ethanol. NPA has a wide range of applications in the fields of science and technology, and is used as a reagent for the synthesis of a variety of compounds.
Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(4-Nitrophenoxy)acetamide derivatives has shown potential in developing new chemical entities for anticancer, anti-inflammatory, and analgesic applications. A study found that certain derivatives with halogens on the aromatic ring exhibited notable anticancer and anti-inflammatory activities, with specific compounds showing promising results as potential therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors
A series of derivatives of this compound were investigated as inhibitors for Collapsin response mediator protein 1 (CRMP 1), potentially targeting small lung cancer. These derivatives demonstrated significant inhibitory activity against a human lung cancer cell line, highlighting their potential in cancer treatment research (Panchal, Rajput, & Patel, 2020).
Photocatalytic Degradation and Environmental Applications
In environmental research, the photocatalytic degradation of acetaminophen, a related compound, was explored using TiO2 nanoparticles. This study provides insights into the degradation pathways of pharmaceuticals in the environment, which could be relevant for compounds like this compound (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Chemical Synthesis and Material Science
The compound has also been used in chemical synthesis and material science. For example, it played a role in the synthesis of new AB-type monomers for polybenzimidazoles, indicating its utility in polymer chemistry (Begunov & Valyaeva, 2015).
Optical Properties and Indicators
In the field of optics, orcinolic derivatives of this compound were studied for their structural and optical properties, including their use as indicators in chemical processes (Wannalerse et al., 2022).
Analgesic and Anti-Inflammatory Potential
Further studies have synthesized and evaluated the toxicity profile and pharmacological effects of N,N-Diphenyl Amine derivatives of this compound, especially focusing on their analgesic and anti-inflammatory activities (Kumar & Mishra, 2020).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(4-Nitrophenoxy)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved . Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . In certain cell types, such as hepatocytes, this compound can induce oxidative stress, leading to changes in cell function and viability . Furthermore, this compound has been observed to impact the expression of genes involved in detoxification processes, highlighting its role in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to the active site of enzymes, leading to competitive inhibition. For example, this compound can inhibit the activity of cytochrome P450 by occupying its active site, thereby preventing the binding of natural substrates . Additionally, this compound can induce conformational changes in proteins, altering their activity and function . These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that this compound can remain stable for extended periods when stored at appropriate temperatures and conditions . Prolonged exposure to light and heat can result in degradation, affecting its efficacy . Long-term studies in vitro have demonstrated that this compound can induce sustained changes in cellular function, particularly in terms of oxidative stress and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing detoxification processes and reducing oxidative stress . At higher doses, this compound can become toxic, leading to adverse effects such as liver damage and impaired cellular function . Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without causing toxicity . These findings highlight the importance of dosage optimization in the use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to detoxification and oxidative stress responses. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of enzymes involved in antioxidant defense, such as superoxide dismutase and catalase . These interactions highlight the compound’s role in modulating cellular redox balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can bind to albumin, facilitating its transport in the bloodstream and distribution to different tissues . Within cells, this compound can interact with transporters such as organic anion-transporting polypeptides (OATPs), influencing its uptake and localization . These interactions can affect the compound’s accumulation in specific cellular compartments, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, the compound can be sequestered in the endoplasmic reticulum, affecting protein folding and detoxification processes . These localization patterns highlight the importance of subcellular targeting in the compound’s biochemical effects .
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJAUHBAFQALLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350002 | |
| Record name | 2-(4-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63218-14-4 | |
| Record name | 2-(4-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 2-(4-Nitrophenoxy)acetamide derivatives contribute to their anticancer and anti-inflammatory activities?
A1: Research suggests that the presence of halogens, particularly chlorine, on the aromatic ring of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives enhances their anticancer and anti-inflammatory activities []. Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c in the study) exhibited promising activity in both areas []. This suggests that the halogen atom's electronic and steric properties play a role in the interaction with biological targets. Further studies are needed to elucidate the specific mechanisms of action.
Q2: How does the crystal structure of N-Benzyl-2-(4-nitrophenoxy)acetamide influence its intermolecular interactions?
A2: The crystal structure of N-Benzyl-2-(4-nitrophenoxy)acetamide reveals two independent molecules within the asymmetric unit, with slight variations in their torsion angles []. These molecules are connected through intermolecular N—H⋯O hydrogen bonds, forming chains that extend along the b axis []. This hydrogen bonding pattern likely influences the compound's packing arrangement and potentially its physicochemical properties in the solid state.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)
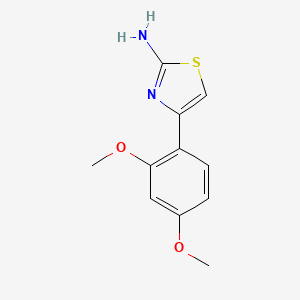

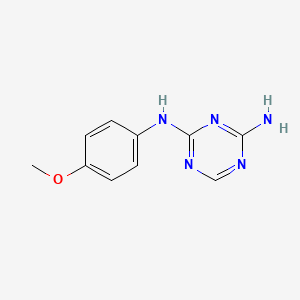
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)
![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)


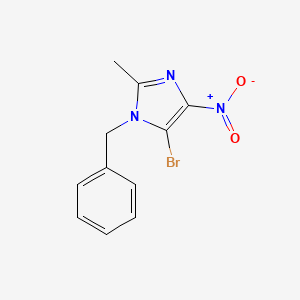
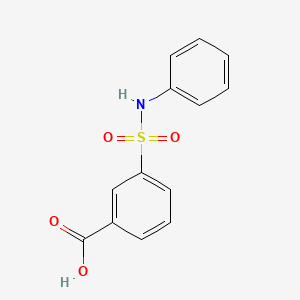

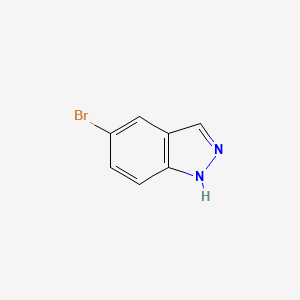
![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)
![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)
